(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile
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Overview
Description
(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a triazoloazepine ring, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazoloazepine ring, followed by the introduction of the nitrophenyl group and the propenenitrile moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its triazoloazepine ring system is of particular interest for developing new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile involves its interaction with specific molecular targets. The triazoloazepine ring can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may also play a role in binding to target sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile: shares similarities with other triazoloazepine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C16H15N5O2/c17-11-13(9-12-5-4-6-14(10-12)21(22)23)16-19-18-15-7-2-1-3-8-20(15)16/h4-6,9-10H,1-3,7-8H2/b13-9+ |
InChI Key |
RMQNQDLBZOPXTA-UKTHLTGXSA-N |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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